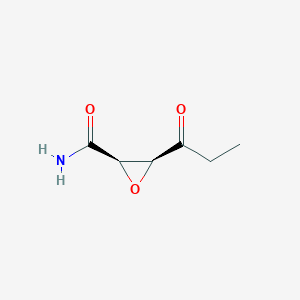
(2R,3S)-3-propanoyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-propanoyloxirane-2-carboxamide, also known as POC, is a chemical compound that has been widely studied for its potential biological and medicinal applications. POC is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This property has important implications for its biological activity and therapeutic potential.
Mechanism Of Action
The mechanism of action of (2R,3S)-3-propanoyloxirane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. One proposed mechanism is that (2R,3S)-3-propanoyloxirane-2-carboxamide acts as a histone deacetylase inhibitor, which can alter gene expression and induce apoptosis in cancer cells. It has also been suggested that (2R,3S)-3-propanoyloxirane-2-carboxamide may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical And Physiological Effects
(2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to induce cell cycle arrest and inhibit cell migration and invasion. It has also been shown to decrease the expression of certain oncogenes and increase the expression of tumor suppressor genes. In inflammation research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegeneration research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as β-amyloid and tau.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,3S)-3-propanoyloxirane-2-carboxamide in lab experiments is its potential for therapeutic applications in various diseases. Its chiral nature also makes it a useful tool for studying the effects of enantiomers on biological activity. However, one limitation is that (2R,3S)-3-propanoyloxirane-2-carboxamide can be difficult and expensive to synthesize, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on (2R,3S)-3-propanoyloxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegeneration. Further studies are needed to elucidate the mechanism of action and optimize the dosage and delivery of (2R,3S)-3-propanoyloxirane-2-carboxamide for clinical use. Another area of research is the development of new synthetic methods for (2R,3S)-3-propanoyloxirane-2-carboxamide and its derivatives, which may improve its availability and reduce the cost of production. Finally, research on the effects of (2R,3S)-3-propanoyloxirane-2-carboxamide on other biological systems, such as the cardiovascular and immune systems, may reveal new applications and mechanisms of action for this compound.
Synthesis Methods
The synthesis of (2R,3S)-3-propanoyloxirane-2-carboxamide involves several steps, starting from the reaction of (R)-glycidyl butyrate with ethyl isocyanate to form (R)-3-isocyanato-butyric acid ethyl ester. This intermediate is then treated with hydroxylamine hydrochloride to yield (R)-3-hydroxy-2-methylpropanamide. The final step involves the acylation of the hydroxyl group with propanoyl chloride to form (2R,3S)-3-propanoyloxirane-2-carboxamide ((2R,3S)-3-propanoyloxirane-2-carboxamide).
Scientific Research Applications
(2R,3S)-3-propanoyloxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been investigated for its potential to protect neurons from oxidative stress and prevent neurodegeneration.
properties
CAS RN |
147000-09-7 |
|---|---|
Product Name |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
InChI |
InChI=1S/C6H9NO3/c1-2-3(8)4-5(10-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5-/m1/s1 |
InChI Key |
PTYGMCVQNSBDJQ-RFZPGFLSSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1[C@@H](O1)C(=O)N |
SMILES |
CCC(=O)C1C(O1)C(=O)N |
Canonical SMILES |
CCC(=O)C1C(O1)C(=O)N |
synonyms |
Oxiranecarboxamide, 3-(1-oxopropyl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




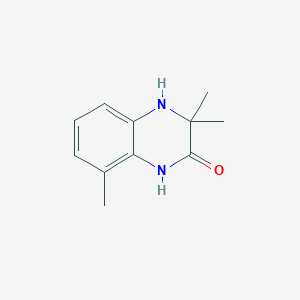
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
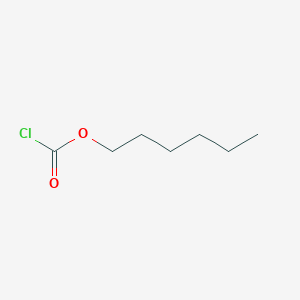
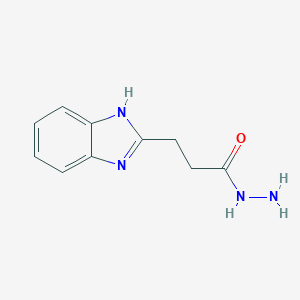
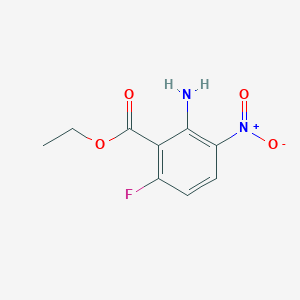
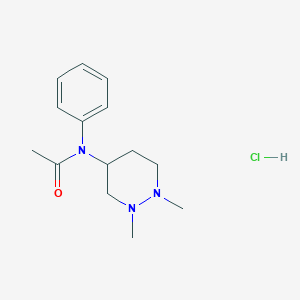
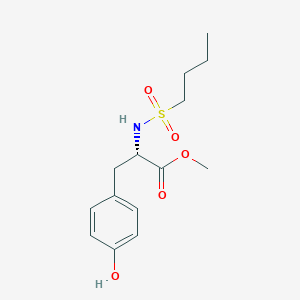
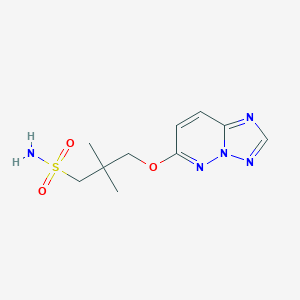
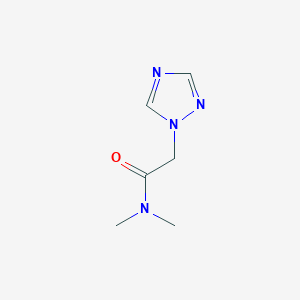
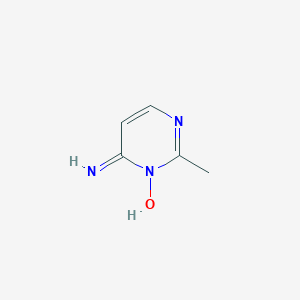
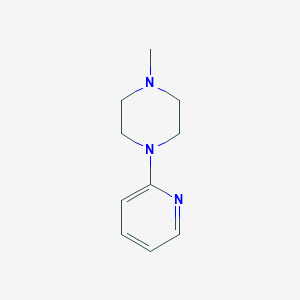
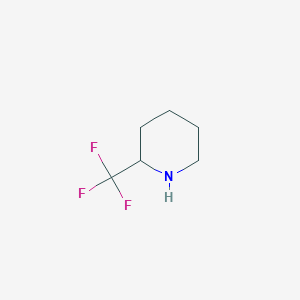
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)